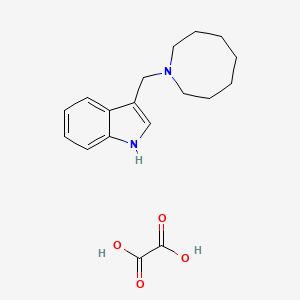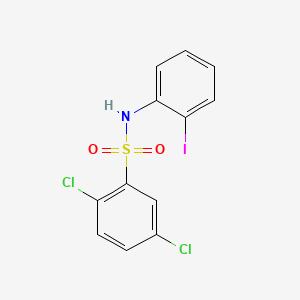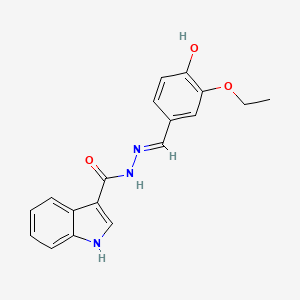
3-(1-azocanylmethyl)-1H-indole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azocanylmethyl)-1H-indole oxalate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is synthesized by a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 3-(1-azocanylmethyl)-1H-indole oxalate is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. This compound is thought to act as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its modulatory effects on the GABAergic system, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have a protective effect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-azocanylmethyl)-1H-indole oxalate in lab experiments is its specificity for the GABAergic system. This compound has been shown to selectively modulate GABA receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several future directions for research on 3-(1-azocanylmethyl)-1H-indole oxalate. One area of interest is its potential as a therapeutic agent for neurological disorders such as anxiety and epilepsy. Another area of research is the development of new antibiotics based on the antimicrobial activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Méthodes De Synthèse
The synthesis of 3-(1-azocanylmethyl)-1H-indole oxalate involves a series of chemical reactions. The precursor compound, 3-(1-azocanylmethyl)-1H-indole, is first synthesized by reacting indole with formaldehyde and a primary amine. This intermediate is then reacted with oxalic acid to produce this compound.
Applications De Recherche Scientifique
3-(1-azocanylmethyl)-1H-indole oxalate has been studied for its potential applications in various scientific fields. In neurobiology, this compound has been found to have a modulatory effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological functions. In addition, this compound has been shown to have antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(azocan-1-ylmethyl)-1H-indole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.C2H2O4/c1-2-6-10-18(11-7-3-1)13-14-12-17-16-9-5-4-8-15(14)16;3-1(4)2(5)6/h4-5,8-9,12,17H,1-3,6-7,10-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHRAOJGXNADRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)

![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)

![2-[1-isobutyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6022497.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6022520.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)
![7-(cyclobutylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022534.png)
![[1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)

![1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide](/img/structure/B6022567.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6022576.png)